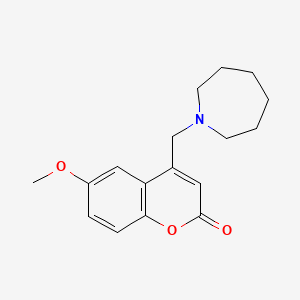
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMETB, is a compound that has been extensively studied for its potential applications in scientific research. DMETB is a thiazole-based compound that has been synthesized using various methods. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have potential applications in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. This compound has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using various methods. This compound has been extensively studied for its potential applications in scientific research, and its effects have been well characterized. However, this compound also has some limitations. It can be difficult to dissolve in some solvents, which can make it challenging to use in certain assays. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of this compound on epigenetic regulation, as HDAC inhibitors have been shown to have potential applications in cancer therapy. Further research is also needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.
合成法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized using various methods, including the reaction of 4,5-dimethyl-2-thiazolylamine with 2-(ethylthio)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-(ethylthio)benzoic acid with 4,5-dimethyl-2-thiazolylamine in the presence of a coupling agent. Both methods have been shown to yield high purity this compound.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This compound has been used in various assays to study the effects of compounds on cell proliferation, apoptosis, and gene expression.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-4-18-12-8-6-5-7-11(12)13(17)16-14-15-9(2)10(3)19-14/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZIDCEQGSTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5419845.png)
![6-methyl-2-{[(2-pyridinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5419847.png)
![1-ethyl-6-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5419851.png)
![3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5419857.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![1-[(dimethylamino)sulfonyl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5419876.png)
![N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5419882.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)

![3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone](/img/structure/B5419907.png)


![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)
